
2-Cyclopropyl-3-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopropyl-3-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanamide is a synthetic organic compound that features a cyclopropyl group, a pyrazole ring, and a methylamino group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-3-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanamide typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the cyclopropyl group: This step might involve a cyclopropanation reaction using a suitable cyclopropylating agent.
Attachment of the methylamino group: This could be done through a nucleophilic substitution reaction.
Final amide formation: The final step might involve the reaction of an amine with an acyl chloride or anhydride to form the amide bond.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the methylamino group or the pyrazole ring.
Reduction: Reduction reactions could target the amide group or the pyrazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides for nucleophilic substitution or electrophiles for electrophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
科学的研究の応用
2-Cyclopropyl-3-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanamide could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation of its potential as a therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 2-Cyclopropyl-3-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate its exact mechanism.
類似化合物との比較
Similar Compounds
2-Cyclopropyl-3-(1h-pyrazol-1-yl)-2-(methylamino)propanamide: Lacks the methyl group on the pyrazole ring.
2-Cyclopropyl-3-(3-methyl-1h-pyrazol-1-yl)-2-(amino)propanamide: Lacks the methyl group on the amino group.
Uniqueness
The presence of both the cyclopropyl group and the methylamino group in 2-Cyclopropyl-3-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanamide might confer unique chemical and biological properties, such as increased stability or enhanced biological activity.
特性
分子式 |
C11H18N4O |
|---|---|
分子量 |
222.29 g/mol |
IUPAC名 |
2-cyclopropyl-2-(methylamino)-3-(3-methylpyrazol-1-yl)propanamide |
InChI |
InChI=1S/C11H18N4O/c1-8-5-6-15(14-8)7-11(13-2,10(12)16)9-3-4-9/h5-6,9,13H,3-4,7H2,1-2H3,(H2,12,16) |
InChIキー |
QZWRAPKWBSIGKX-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C=C1)CC(C2CC2)(C(=O)N)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



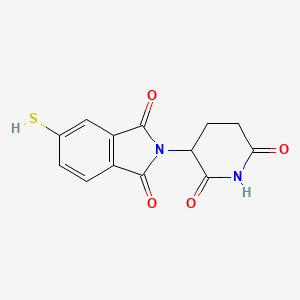
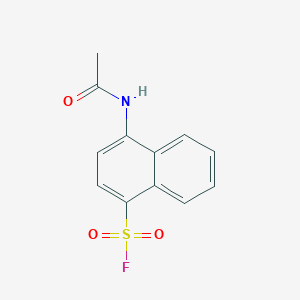
![1-[3-(5-fluoro-1H-indol-2-yl)phenyl]piperidin-4-one](/img/structure/B15303011.png)
![N-[4-bromo-2-(2,4-dioxohexahydropyrimidin-1-yl)phenyl]acetamide](/img/structure/B15303015.png)

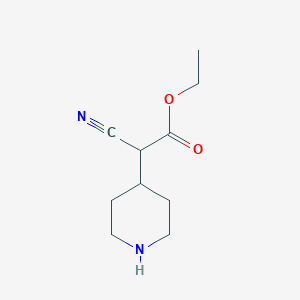


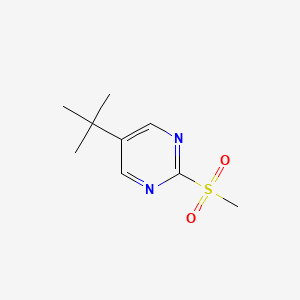
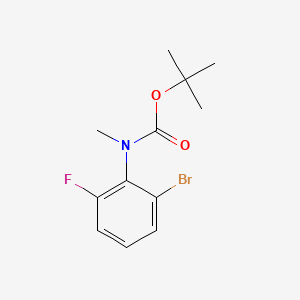
![5-[[1-(Aminomethyl)-3-methyl-butyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15303058.png)


